molecular formula C8H6NO4- B13354976 2-Methyl-5-nitrobenzoate

2-Methyl-5-nitrobenzoate

Cat. No.: B13354976
M. Wt: 180.14 g/mol
InChI Key: DJRFJAVPROZZFL-UHFFFAOYSA-M
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Description

2-Methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C8H6NO4- and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(9(12)13)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRFJAVPROZZFL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6NO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-Methyl-5-Nitrobenzoate: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound methyl 2-methyl-5-nitrobenzoate. It delves into its molecular architecture, physicochemical properties, a validated synthesis protocol, and its strategic importance as a versatile intermediate in the synthesis of various high-value molecules.

Core Molecular Attributes of Methyl this compound

Methyl this compound is an aromatic ester that features a benzene ring substituted with a methyl group, a nitro group, and a methyl ester group.[1] The strategic placement of these functional groups, particularly the electron-withdrawing nitro group, significantly influences the molecule's reactivity, making it a valuable building block in organic synthesis.[1][2]

Molecular Structure and Weight

The molecular structure of methyl this compound is characterized by a benzene ring with a methyl group at position 2, a nitro group at position 5, and a methyl carboxylate group at position 1.

Molecular Structure of Methyl this compound

A 2D representation of the molecular structure of methyl this compound.

The precise molecular weight and formula are critical for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][3][4]
Molecular Weight 195.17 g/mol [1][3][4]
IUPAC Name methyl this compound[3]
CAS Number 77324-87-9[1][3][4]
Appearance Yellow solid[1][4]
Physicochemical Properties

Understanding the physicochemical properties of methyl this compound is essential for its handling, storage, and application in various reactions.

PropertyValueSource
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Canonical SMILES CC1=C(C=C(C=C1)[O-])C(=O)OC[3]
InChIKey TVGKPVDDCDQBRC-UHFFFAOYSA-N[3]

Synthesis Protocol: Esterification of 2-Methyl-5-nitrobenzoic Acid

A reliable and high-yielding synthesis of methyl this compound is achieved through the esterification of 2-methyl-5-nitrobenzoic acid with iodomethane.[4] This method is widely adopted due to its efficiency and straightforward purification process.

Causality Behind Experimental Choices

The choice of reagents and conditions is dictated by fundamental chemical principles. 2-Methyl-5-nitrobenzoic acid serves as the carboxylic acid precursor. Potassium carbonate (K₂CO₃) is a crucial base that deprotonates the carboxylic acid, forming a carboxylate salt. This deprotonation is essential as the carboxylate is a much more potent nucleophile than the neutral carboxylic acid. Iodomethane (CH₃I) is an excellent methylating agent due to the good leaving group ability of the iodide ion. N,N-dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic solvent, which effectively solvates the potassium cation while not interfering with the nucleophilic attack of the carboxylate. The reaction proceeds via an Sₙ2 mechanism.

Synthetic Workflow for Methyl this compound

Synthesis_Workflow start Start: 2-Methyl-5-nitrobenzoic acid Potassium Carbonate in DMF add_iodomethane Add Iodomethane dropwise at RT start->add_iodomethane stir Stir overnight (~12 hours) at RT add_iodomethane->stir quench Pour into Water stir->quench extract Extract with Ethyl Acetate (3x) quench->extract dry Dry organic phase with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Product: Methyl this compound (Yellow Solid) concentrate->product

A step-by-step workflow for the synthesis of methyl this compound.

Detailed Step-by-Step Methodology

The following protocol is a self-validating system, where successful execution yields the desired product with high purity, verifiable by standard analytical techniques.

  • Reagent Suspension: In a dry round-bottom flask, suspend 2-methyl-5-nitrobenzoic acid (15 g, 82.8 mmol) and potassium carbonate (17.2 g, 124.2 mmol) in N,N-dimethylformamide (75 mL).[4]

  • Addition of Alkylating Agent: To this suspension, add iodomethane (6.7 mL) dropwise at room temperature.[4]

  • Reaction: Stir the reaction mixture at room temperature overnight (approximately 12 hours).[4]

  • Work-up - Quenching: After the reaction is complete, pour the mixture into water (500 mL).[4]

  • Work-up - Extraction: Extract the aqueous phase three times with ethyl acetate.[4]

  • Work-up - Drying and Concentration: Combine the organic phases, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Product Isolation: This procedure yields methyl this compound (15.3 g, 94% yield) as a yellow solid.[4]

Product Characterization

The identity and purity of the synthesized methyl this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H), 8.05 (s, 1H), 7.30 (s, 1H), 3.83 (s, 3H), 2.56 (s, 3H).[4]

  • ESI-MS: m/z 196 [M + H]⁺.[4]

Applications in Research and Drug Development

Methyl this compound is not typically an end-product but rather a crucial intermediate in the synthesis of more complex molecules.[1] Its utility stems from the reactivity of the nitro group, which can be readily reduced to an amine. This transformation opens up a plethora of synthetic possibilities.

  • Pharmaceutical Synthesis: This compound serves as a key intermediate in the development of various pharmaceuticals, particularly those with anti-inflammatory and antimicrobial properties.[1][5] The nitro group can be reduced to an amine, which can then be further functionalized to build diverse molecular scaffolds.

  • Agrochemicals: It is also utilized in the formulation of agrochemicals, contributing to the development of new pesticides and herbicides.[1]

  • Dyes and Pigments: The stable and colored nature of nitroaromatic compounds makes methyl this compound a useful precursor in the synthesis of dyes and pigments.[1]

Safety and Handling

Methyl this compound is classified as harmful if swallowed.[3] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood.[6]

Conclusion

Methyl this compound is a valuable and versatile chemical intermediate with a well-defined molecular structure and a reliable synthetic route. Its significance in the fields of pharmaceutical and agrochemical research is underscored by its utility as a building block for more complex and biologically active molecules. This guide provides the foundational knowledge and practical protocols necessary for the effective use of methyl this compound in a research and development setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4377758, Methyl this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]

  • Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Organic Syntheses. Methyl m-nitrobenzoate. Retrieved from [Link]

  • A. A. K. El-Gazzar et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 237.

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 2-Methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of 2-Methyl-5-nitrobenzoate, a key intermediate in pharmaceutical synthesis. While specific experimental thermodynamic data for this compound is not extensively available in public literature, this guide establishes a robust methodology for its assessment. By leveraging data from closely related nitroaromatic compounds and outlining state-of-the-art theoretical and experimental approaches, this document serves as a critical resource for researchers in drug development and materials science. We will delve into the foundational principles of thermodynamic stability, predictive computational modeling, and a suite of analytical techniques for empirical stability determination. The causality behind experimental design and the establishment of self-validating protocols are emphasized throughout to ensure scientific integrity and practical applicability.

Introduction: The Critical Role of Thermodynamic Stability in Pharmaceutical Development

The thermodynamic stability of an active pharmaceutical ingredient (API) or its synthetic intermediates is a cornerstone of drug development. It dictates the compound's shelf-life, storage conditions, and ultimately, its safety and efficacy. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. This compound, with its reactive nitro and ester functional groups on a substituted benzene ring, presents a unique stability profile that warrants careful investigation. The electron-withdrawing nature of the nitro group, in conjunction with the steric and electronic effects of the methyl and benzoate moieties, influences the molecule's overall energetic landscape and its susceptibility to degradation.[1]

Understanding the thermodynamic parameters, such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of formation, provides a quantitative measure of a molecule's stability. A more negative Gibbs free energy of formation indicates a more stable compound at equilibrium. However, kinetic stability is equally important, as a thermodynamically unstable compound may persist if the activation energy for its decomposition is high. This guide will explore both thermodynamic and kinetic aspects of the stability of this compound.

Theoretical and Computational Assessment of Stability

In the absence of direct experimental data, computational chemistry provides a powerful toolkit for predicting the thermodynamic stability of molecules like this compound.

Quantum Chemical Calculations

Modern computational methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., G4 theory), can provide accurate estimations of thermodynamic properties.[2] These methods model the electronic structure of a molecule to calculate its total energy, from which the enthalpy of formation and Gibbs free energy can be derived.[3]

The choice of computational method and basis set is critical for obtaining reliable results. For substituted nitroaromatic compounds, it is crucial to select a method that accurately accounts for electron correlation effects. The B3LYP functional with a large basis set, such as 6-311+G(d,p), is often a good starting point for geometry optimization and frequency calculations.[3]

A theoretical study on the effect of methyl substituents on the isomers of a related compound demonstrated that the Gibbs free energy is influenced by the electrostatic repulsion between the methyl groups.[3] This suggests that the relative positions of the methyl and nitro groups in this compound will significantly impact its stability.

Predictive Modeling of Decomposition Pathways

Computational methods can also be employed to explore potential decomposition pathways and calculate the activation energies for these reactions. By identifying the lowest energy pathways, we can predict the most likely degradation products and the conditions under which decomposition is likely to occur. For nitroaromatic compounds, common decomposition pathways involve the cleavage of the C-NO2 bond or intramolecular rearrangements.[4] The presence of a methyl group ortho to the nitro group can introduce unique decomposition mechanisms.[4]

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic and kinetic stability of this compound.

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques for assessing thermal stability.[5][6]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, enthalpy of fusion, and to detect exothermic decomposition events. A sharp exothermic peak at a specific temperature indicates thermal decomposition. For isomers of nitrobenzoic acid, DSC has been used to determine the onset temperature of decomposition and the enthalpy of decomposition.[5][6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It provides information about the temperature at which the compound begins to decompose and the extent of mass loss. The TGA curve for a stable compound will show no mass loss until its boiling or decomposition point.

A recent study on nitrobenzoic acid isomers demonstrated the use of DSC and TGA to investigate their thermal decomposition processes and calculate apparent activation energies.[5][6][7][8] This approach can be directly applied to this compound to determine its thermal hazard parameters.

Table 1: Thermal Decomposition Data for Isomeric Nitrobenzoic Acids

CompoundOnset Decomposition Temperature (°C)Apparent Activation Energy (kJ/mol)
o-nitrobenzoic acid~196131.31
m-nitrobenzoic acid~187203.43
p-nitrobenzoic acid~205157.00
Data from a study on nitrobenzoic acid isomers, which can serve as a reference for the expected thermal behavior of this compound.[5][7]
Isothermal and Accelerated Stability Studies

Isothermal and accelerated stability studies are crucial for determining the shelf-life and appropriate storage conditions for a pharmaceutical intermediate. These studies involve storing the compound at various temperatures and humidity levels and monitoring its degradation over time.[9][10]

Accelerated Stability Testing Protocol:

According to the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q1A(R2) guidelines, accelerated stability studies are typically conducted at 40°C ± 2°C and 75% RH ± 5% RH for a period of 6 months.[11] For substances that are sensitive to heat, alternative accelerated conditions can be used, such as 25°C ± 2°C and 60% RH ± 5% RH.[9]

A typical accelerated stability study involves:

  • Storing samples of this compound in its intended packaging at the specified accelerated conditions.

  • At predetermined time points (e.g., 0, 1, 3, and 6 months), withdrawing samples for analysis.

  • Analyzing the samples for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

The data from accelerated studies can be used to predict the long-term stability of the compound at the recommended storage conditions using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.[10]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance and to establish the intrinsic stability of the molecule.[12][13] These studies involve subjecting the compound to more severe conditions than those used in accelerated stability testing.

Typical Forced Degradation Conditions:

  • Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.[14] This helps to identify degradation products resulting from hydrolysis of the ester group.

  • Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.[14]

  • Thermal Degradation: The compound is exposed to high temperatures to induce thermal decomposition.[13]

  • Photodegradation: The compound is exposed to light of a specified wavelength and intensity to evaluate its photostability.[14]

The goal of forced degradation studies is to achieve 5-20% degradation of the active ingredient to ensure that the analytical methods are capable of detecting and quantifying the degradation products.[12]

Factors Influencing the Stability of this compound

Several factors can influence the thermodynamic and kinetic stability of this compound:

  • Temperature: As with most chemical compounds, the rate of degradation of this compound is expected to increase with temperature.

  • pH: The ester linkage in this compound is susceptible to both acid- and base-catalyzed hydrolysis. Therefore, the pH of any aqueous environment it is exposed to will significantly impact its stability.

  • Light: Nitroaromatic compounds can be susceptible to photodegradation. Exposure to light, particularly UV light, may induce decomposition.

  • Presence of Oxidizing Agents: The molecule may be susceptible to oxidation, particularly at the methyl group.

  • Solid-State Properties: For the solid form, factors such as crystal form (polymorphism), particle size, and excipient compatibility can influence stability.

Logical Workflow for Stability Assessment

A systematic approach is crucial for a thorough evaluation of the thermodynamic stability of this compound.

Stability_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Formal Stability Studies cluster_3 Phase 4: Data Analysis & Reporting Literature_Review Literature Review & In-Silico Prediction Physicochemical_Characterization Physicochemical Characterization Forced_Degradation Forced Degradation Studies Physicochemical_Characterization->Forced_Degradation Thermal_Analysis Thermal Analysis (DSC/TGA) Forced_Degradation->Thermal_Analysis Accelerated_Stability Accelerated Stability Studies Thermal_Analysis->Accelerated_Stability Long_Term_Stability Long-Term Stability Studies Accelerated_Stability->Long_Term_Stability Data_Analysis Kinetic Modeling & Shelf-Life Prediction Long_Term_Stability->Data_Analysis Reporting Comprehensive Stability Report Data_Analysis->Reporting

Caption: A logical workflow for the comprehensive stability assessment of this compound.

Conclusion

References

  • (2025, January 1). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. R Discovery.
  • Stability studies. (n.d.). Mérieux NutriSciences.
  • (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
  • (2024, December 6). ANALYSIS OF THERMAL DECOMPOSITION KINETICS AND THERMAL HAZARD ASSESSMENT OF NITROBENZOIC ACID ISOMERS BY DSC AND THERMOGRAVIMETRIC METHOD. SciELO.
  • Reduction of Nitroaromatic Compounds on the Surface of Metallic Iron: Quantum Chemical Study. (2002, July 31). MDPI.
  • (2024, December 6). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid. SciELO.
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (2020, November 12). American Pharmaceutical Review.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Rondaxe.
  • methyl m-nitrobenzo
  • Theoretical study of Gibbs free energy and NMR chemical shifts, of the effect of methyl substituents on the isomers. (n.d.). SciELO.
  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986, September 15). DTIC.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. (2025, August 6). Request PDF.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Methyl 2-methyl-5-nitrobenzo
  • 2-Methyl-5-nitrobenzoic acid. (n.d.). PubChem.
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  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. (n.d.). Benchchem.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). RSC Publishing.
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  • 2-METHYL-5-NITROBENZOIC ACID. (n.d.). CAMEO Chemicals - NOAA.
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  • An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applic
  • 34841-11-7 | Methyl 2-methoxy-5-nitrobenzo
  • METHYL 5-METHYL-2-NITROBENZO
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  • 77324-87-9 Cas No.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Methyl this compound | 77324-87-9. (n.d.). MilliporeSigma.
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  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). MDPI.
  • Methyl this compound 98.0+%, TCI America 5 g. (n.d.). Fisher Scientific.
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Introduction: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet for Methyl 2-methyl-5-nitrobenzoate

In the landscape of drug discovery and organic synthesis, Methyl this compound (CAS No. 77324-87-9) serves as a valuable intermediate, particularly in the development of anti-inflammatory agents, agrochemicals, and specialty polymers[1]. Its utility stems from the reactive nitro group and ester functionality, which allow for diverse chemical transformations[1]. However, the very reactivity that makes a compound useful necessitates a thorough and nuanced understanding of its potential hazards.

This guide moves beyond the standard, templated Safety Data Sheet (SDS). As scientists and researchers, our engagement with safety information must be dynamic. We must not only understand the listed hazards but also comprehend the chemical principles that underpin them. This document is structured to provide that deeper insight, fostering a culture of proactive safety and experimental integrity for professionals handling this compound.

Section 1: Chemical Identity and Physicochemical Landscape

A foundational element of safe handling is a precise understanding of the substance's identity and physical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling protocols.

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name methyl this compound[2]
Synonyms 2-Methyl-5-nitrobenzoic Acid Methyl Ester, Methyl 5-Nitro-o-toluate[1][3]
CAS Number 77324-87-9[1][2][4]
Molecular Formula C9H9NO4[1][2][4]
Molecular Weight 195.17 g/mol [1][2]
Appearance White to light yellow crystalline powder or solid[1][4]
Purity Typically ≥98%[1]
Melting Point 67.0 - 71.0 °C
Recommended Storage Store in a cool, dry, well-ventilated place. Some suppliers recommend 0-8 °C.[1][5][6]

The compound's solid nature at room temperature is a key handling consideration. As a crystalline powder, it has the potential to become airborne, creating an inhalation risk that is less pronounced with liquids. Its recommended storage at refrigerated temperatures suggests a focus on preserving long-term stability and purity[1].

Section 2: Hazard Analysis and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. For Methyl this compound, the primary, officially reported hazard is acute oral toxicity[2].

  • GHS Pictogram:

  • Signal Word: Warning [2]

  • Hazard Statement: H302: Harmful if swallowed [2].

This classification (Acute Toxicity, Oral, Category 4) is the cornerstone of its risk profile[2]. The causality behind this is likely linked to the nitroaromatic structure, a class of compounds known for a range of toxicological effects upon metabolic activation. While specific data for skin and eye irritation for this exact molecule is not aggregated in top-level inventories, related nitroaromatic compounds frequently exhibit irritant properties[5]. Therefore, a conservative and prudent approach dictates treating this compound as a potential skin, eye, and respiratory irritant.

Precautionary Statements: The GHS classification is paired with actionable advice[2]:

  • P264: Wash hands and any exposed skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P317: IF SWALLOWED: Get medical help.

  • P330: Rinse mouth.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Exposure Control and Personal Protective Workflow

Controlling exposure is paramount. The selection of Personal Protective Equipment (PPE) is not a static checklist but a dynamic risk assessment. The following workflow illustrates the decision-making process for safely handling Methyl this compound powder.

PPE_Workflow cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) Selection Prep Assess Task: Weighing solid? Vent Work in a certified Chemical Fume Hood or Ventilated Balance Enclosure Prep->Vent Gloves Wear Nitrile Gloves (Inspect prior to use) Vent->Gloves Coat Standard Laboratory Coat (Buttoned) Gloves->Coat Eyes ANSI Z87.1-rated Safety Glasses with Side Shields or Goggles Coat->Eyes Resp Is significant dust expected? (e.g., large quantities, poor ventilation) Eyes->Resp N95 Use NIOSH-approved N95 Dust Mask or higher (e.g., half-mask respirator with P100 filters) Resp->N95 Yes Handling Proceed with Handling Resp->Handling No N95->Handling

Caption: PPE selection workflow for handling solid Methyl this compound.

This workflow is a self-validating system. By starting with engineering controls (the fume hood), we establish the first and most effective barrier. The subsequent PPE choices build upon this foundation, with respiratory protection being a critical checkpoint based on the scale and nature of the handling task[5][6][7].

Section 4: Emergency Protocols and First Aid

In the event of an exposure or spill, a rapid and correct response is critical. Methodologies must be clear and readily accessible.

4.1 First-Aid Measures The immediate actions taken after an exposure can significantly impact the outcome. The following protocols are based on standard best practices for chemicals with this hazard profile.

  • Ingestion: This is the primary documented hazard. Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention[5][7].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device to avoid mouth-to-mouth resuscitation). Seek medical attention[5][7].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical help[5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice[5][6].

4.2 Fire-Fighting Measures While likely combustible, this compound does not have a low flash point[8]. The primary danger in a fire is the generation of toxic decomposition products.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray[5][6][7].

  • Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[6]. The presence of NOx is a significant respiratory hazard.

  • Protective Actions for Firefighters: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes[5][7].

4.3 Accidental Release Measures A spill of this solid material requires a careful cleanup strategy to prevent secondary contamination and aerosolization.

Spill_Response Start Spill Occurs Evacuate Evacuate non-essential personnel and ensure adequate ventilation Start->Evacuate PPE Don appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Evacuate->PPE Contain Prevent further spread. Avoid generating dust. PPE->Contain Cleanup GENTLY sweep or scoop solid material. Dampening with a suitable solvent (e.g., acetone) can reduce dust. Contain->Cleanup Collect Place material into a labeled, sealed container for chemical waste Cleanup->Collect Decon Clean spill area with soap and water. Dispose of cleanup materials as hazardous waste. Collect->Decon End Spill Secured Decon->End

Caption: Step-by-step workflow for the safe cleanup of a solid chemical spill.

This protocol emphasizes dust suppression, a critical step often overlooked with solid spills[8][9]. Dampening the material transforms a respiratory hazard into a more manageable solid waste, demonstrating an experienced-based approach to containment[9].

Section 5: Disposal and Environmental Considerations

Proper disposal is a legal and ethical responsibility.

  • Disposal Method: This material and its container must be disposed of as hazardous waste. Follow all federal, state, and local regulations. Do not allow the chemical to enter drains or waterways[7].

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Conclusion: Integrating Safety into Science

The safe handling of Methyl this compound is not an obstacle to research but an integral part of rigorous scientific practice. By understanding its identity, recognizing its primary hazard of acute oral toxicity, and implementing robust control measures and emergency plans, researchers can confidently utilize this compound's synthetic potential. The workflows and data presented in this guide are designed to be a practical resource, empowering drug development professionals to move beyond mere compliance and embrace a culture of proactive, intelligent safety.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4377758, Methyl this compound. [Link]

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Introduction: The Significance of Methyl 2-Methyl-5-nitrobenzoate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-Methyl-5-nitrobenzoate

Methyl this compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring a nitro group and a methyl ester on a toluene backbone, provides a valuable scaffold for the synthesis of more complex molecules.[1][3] The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, making it a key building block for various bioactive compounds, including anti-inflammatory and antimicrobial agents.[1] This guide provides a comprehensive overview of the primary synthetic pathways to methyl this compound, offering in-depth analysis of the reaction mechanisms, experimental protocols, and comparative evaluation of the different approaches.

Strategic Approaches to the Synthesis of Methyl this compound

The synthesis of methyl this compound can be approached through two principal strategies, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of production, and purity requirements.

Pathway 1: Direct Nitration of Methyl 2-Methylbenzoate

This is the most direct route, involving the electrophilic aromatic substitution of methyl 2-methylbenzoate (also known as methyl o-toluate). The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, while the ester group is a meta-director.[4] This combination of directing effects favors the introduction of the nitro group at the C5 position, which is para to the methyl group and meta to the ester group.

Pathway 2: Esterification of 2-Methyl-5-nitrobenzoic Acid

This two-step approach first involves the synthesis of 2-methyl-5-nitrobenzoic acid, followed by its esterification to yield the desired product. This pathway offers the advantage of potentially easier purification of the intermediate carboxylic acid compared to the direct nitration product.

Pathway 1: In-depth Analysis of the Direct Nitration of Methyl 2-Methylbenzoate

The direct nitration of methyl 2-methylbenzoate is a classic example of electrophilic aromatic substitution. The key to a successful synthesis lies in the careful control of reaction conditions to ensure high regioselectivity and minimize the formation of unwanted isomers and dinitrated byproducts.

Reaction Mechanism and Causality

The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of a strong acid and a nitric acid source. The nitronium ion is then attacked by the electron-rich aromatic ring of methyl 2-methylbenzoate. The stability of the resulting carbocation intermediate (the sigma complex or arenium ion) determines the position of substitution. The resonance structures of the intermediate show that the positive charge is delocalized, and the directing effects of the methyl and ester groups favor the formation of the 5-nitro isomer.

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion HNO3->NO2+ + H2SO4 H2SO4 Sulfuric Acid HSO4- Bisulfate Ion H2O Water Methyl_2-methylbenzoate Methyl 2-Methylbenzoate Sigma_Complex Sigma Complex (Carbocation Intermediate) Methyl_2-methylbenzoate->Sigma_Complex + NO2+ Product Methyl this compound Sigma_Complex->Product - H+

Caption: Reaction mechanism for the nitration of methyl 2-methylbenzoate.

Experimental Protocol: Nitration using a Mixture of Nitric and Sulfuric Acids

This protocol is adapted from established procedures for the nitration of aromatic esters.[5][6][7]

Materials:

  • Methyl 2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add methyl 2-methylbenzoate to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the stirred solution of methyl 2-methylbenzoate in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 5-15 °C.[5]

  • After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes at the same temperature.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The crude methyl this compound will precipitate as a solid.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purify the crude product by recrystallization from methanol to yield the pure methyl this compound.

Data Presentation: Comparison of Nitrating Agents
Nitrating AgentTypical Reaction TemperatureAdvantagesDisadvantages
Concentrated HNO₃ / Concentrated H₂SO₄0-15 °CReadily available and cost-effective reagents. Well-established and reliable procedure.Can lead to the formation of undesired isomers and dinitrated byproducts.[3]
Fuming Nitric Acid / Acetic Anhydride0-10 °COften provides higher regioselectivity and is considered a more environmentally friendly option.[3][4]Fuming nitric acid is highly corrosive and requires careful handling.

Pathway 2: A Two-Step Approach via 2-Methyl-5-nitrobenzoic Acid

This pathway involves the synthesis of the carboxylic acid intermediate, 2-methyl-5-nitrobenzoic acid, followed by its esterification. This method can be advantageous for achieving high purity, as the carboxylic acid can often be more readily purified by recrystallization.

Step 1: Synthesis of 2-Methyl-5-nitrobenzoic Acid

The most common route to 2-methyl-5-nitrobenzoic acid is the nitration of 2-methylbenzoic acid (o-toluic acid). The directing effects of the methyl and carboxylic acid groups guide the nitration to the desired position.

G 2-Methylbenzoic_Acid 2-Methylbenzoic Acid Nitration Nitration (HNO3/H2SO4) 2-Methylbenzoic_Acid->Nitration 2-Methyl-5-nitrobenzoic_Acid 2-Methyl-5-nitrobenzoic Acid Nitration->2-Methyl-5-nitrobenzoic_Acid Esterification Esterification (Methanol, Acid Catalyst) 2-Methyl-5-nitrobenzoic_Acid->Esterification Product Methyl this compound Esterification->Product

Caption: Two-step synthesis of methyl this compound.

Experimental Protocol: Synthesis of 2-Methyl-5-nitrobenzoic Acid

Materials:

  • 2-Methylbenzoic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • In a reaction vessel, carefully add concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add 2-methylbenzoic acid to the cooled sulfuric acid with stirring.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of 2-methylbenzoic acid, maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed to completion.

  • Pour the reaction mixture onto crushed ice to precipitate the crude 2-methyl-5-nitrobenzoic acid.[3]

  • Collect the solid by vacuum filtration and wash with cold water.[3]

  • The crude product can be purified by recrystallization from an ethanol-water mixture.[3]

Step 2: Esterification of 2-Methyl-5-nitrobenzoic Acid

The final step is the esterification of the purified 2-methyl-5-nitrobenzoic acid. Fischer esterification, using an excess of methanol and a catalytic amount of a strong acid, is a common and effective method.

Experimental Protocol: Fischer Esterification

Materials:

  • 2-Methyl-5-nitrobenzoic Acid

  • Methanol (CH₃OH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-5-nitrobenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Conclusion and Future Perspectives

Both the direct nitration of methyl 2-methylbenzoate and the two-step synthesis via 2-methyl-5-nitrobenzoic acid are viable and effective methods for the preparation of methyl this compound. The choice between these pathways will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the required purity of the final product. The direct nitration route is more atom-economical, while the two-step pathway may offer advantages in terms of purification. As a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, the continued development of efficient and environmentally benign methods for the synthesis of methyl this compound remains an area of active interest.[3]

References

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl-2-hydroxy-5-nitro-benzoate. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Theory The nitration of methyl benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • PubChem. (n.d.). 2-Methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Lab Report Nitration of Methylbenzoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Pérez-Pantoja, D., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 158-190.
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  • Google Patents. (n.d.). Esterification of nitrobenzoic acids.
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  • Google Patents. (n.d.). Preparation of methyl m-nitrobenzoate.
  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Synthesis of Methyl 2-methyl-5-aminobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal to the production of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2] Methyl 2-methyl-5-aminobenzoate is a valuable building block, incorporating both an aniline and a methyl ester functionality, making it a versatile intermediate for further chemical elaboration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of methyl 2-methyl-5-aminobenzoate from its nitro precursor, methyl 2-methyl-5-nitrobenzoate.

This guide will delve into the mechanistic underpinnings of nitro group reduction, offer detailed, field-proven protocols for several common reduction methods, and provide guidance on the characterization of the final product. The emphasis is on providing not just a set of instructions, but a deeper understanding of the "why" behind each step, empowering researchers to troubleshoot and adapt these methods to their specific needs.

Chemical Principles and Mechanistic Overview

The conversion of a nitroarene to an aniline is a six-electron reduction. The generally accepted pathway proceeds through several intermediates: the nitrosoarene and the hydroxylamine.[3][4]

Nitro_Reduction_Mechanism Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ (Aniline) Hydroxylamine->Aniline +2e⁻, +2H⁺

Caption: Generalized mechanism for the reduction of a nitroarene to an aniline.

A variety of reducing agents can effect this transformation, each with its own advantages and disadvantages concerning cost, safety, functional group tolerance, and ease of workup.[1][3] This guide will focus on three widely employed and reliable methods:

  • Catalytic Hydrogenation: A clean and efficient method utilizing a metal catalyst (e.g., Palladium on Carbon) and a hydrogen source.[1][5]

  • Metal/Acid Reduction (SnCl₂/HCl): A classic and robust method effective for a wide range of substrates.[1][4][6]

  • Sodium Dithionite (Na₂S₂O₄) Reduction: A milder, metal-free alternative suitable for substrates with sensitive functional groups.[7][8]

Safety First: Handling Nitroaromatic Compounds

Aromatic nitro compounds should be handled with care. They are often toxic and can be absorbed through the skin.[9][10] Some are also potentially explosive, especially polynitrated compounds, when subjected to shock or heat.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood.[9][11]

  • Handling: Avoid inhalation of dust or vapors and prevent skin contact.[10] Wash hands thoroughly after handling.[12]

  • Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area away from heat and incompatible materials.[11]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[13]

Safety_Protocol Start Handling Nitroaromatic Compounds PPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Start->PPE Fume_Hood Work in a Well-Ventilated Fume Hood Start->Fume_Hood Avoid_Contact Avoid Inhalation and Skin Contact Start->Avoid_Contact Proper_Storage Store in a Cool, Dry, Well-Ventilated Area Start->Proper_Storage Waste_Disposal Dispose of Waste According to Regulations Start->Waste_Disposal

Caption: Essential safety protocols for handling nitroaromatic compounds.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its clean reaction profile and high yields. The catalyst facilitates the transfer of hydrogen from a source (typically H₂ gas) to the nitro group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl this compoundReagentStandard Supplier
10% Palladium on Carbon (Pd/C)CatalystStandard Supplier
Methanol (MeOH) or Ethyl Acetate (EtOAc)AnhydrousStandard Supplier
Hydrogen (H₂) gasHigh PurityGas Supplier
Celite®---Standard Supplier

Equipment:

  • Two- or three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogenation apparatus

  • Vacuum/inert gas manifold

  • Buchner funnel and filter flask

Step-by-Step Procedure:

  • Flask Preparation: To a 250 mL two-necked round-bottom flask containing a magnetic stir bar, add methyl this compound (e.g., 5.0 g, 25.6 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times.[14][15]

  • Solvent Addition: Add a suitable solvent such as methanol or ethyl acetate (100 mL) to dissolve the starting material.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add 10% Pd/C (e.g., 0.25 g, 5 mol%). Caution: Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents.[15] It is best to add it as a slurry in a small amount of the reaction solvent.

  • Hydrogenation: Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this process twice more to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the filter cake to dry, as the catalyst can ignite in the air.[16] Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Catalytic_Hydrogenation_Workflow Start Start: Methyl this compound Dissolve Dissolve in Solvent (MeOH or EtOAc) Start->Dissolve Inert Establish Inert Atmosphere (N₂ or Ar) Dissolve->Inert Add_Catalyst Add 10% Pd/C Inert->Add_Catalyst Hydrogenate Introduce H₂ Atmosphere and Stir Add_Catalyst->Hydrogenate Monitor Monitor Reaction (TLC/LC-MS) Hydrogenate->Monitor Filter Filter through Celite® to Remove Catalyst Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify if Necessary (Recrystallization/Chromatography) Concentrate->Purify End End: Methyl 2-methyl-5-aminobenzoate Purify->End

Caption: Workflow for the catalytic hydrogenation of methyl this compound.

Protocol 2: Tin(II) Chloride (SnCl₂) Reduction

This is a classical and highly effective method for nitro group reduction.[1] Tin(II) chloride acts as the reducing agent in an acidic medium.[4]

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl this compoundReagentStandard Supplier
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ReagentStandard Supplier
Concentrated Hydrochloric Acid (HCl)ACS GradeStandard Supplier
Ethanol (EtOH)ReagentStandard Supplier
Sodium Hydroxide (NaOH)ReagentStandard Supplier
Ethyl Acetate (EtOAc)ReagentStandard Supplier

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve methyl this compound (e.g., 5.0 g, 25.6 mmol) in ethanol (50 mL).

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (e.g., 29.0 g, 128 mmol, 5 equivalents).

  • Acidification and Reflux: Carefully add concentrated hydrochloric acid (50 mL) portion-wise with stirring. An exothermic reaction may occur. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring for 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A thick white precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 3: Sodium Dithionite (Na₂S₂O₄) Reduction

Sodium dithionite is an inexpensive and relatively safe reducing agent that is effective for the reduction of aromatic nitro compounds.[7] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation or strong acids are present.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Methyl this compoundReagentStandard Supplier
Sodium Dithionite (Na₂S₂O₄)ReagentStandard Supplier
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)ReagentStandard Supplier
WaterDeionized---
Saturated Sodium Bicarbonate (NaHCO₃) solution------

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Step-by-Step Procedure:

  • Dissolution: Dissolve methyl this compound (e.g., 5.0 g, 25.6 mmol) in a suitable organic solvent such as dichloromethane or ethyl acetate (100 mL) in a 500 mL round-bottom flask.

  • Aqueous Phase: In a separate beaker, prepare a solution of sodium dithionite (e.g., 22.3 g, 128 mmol, 5 equivalents) in water (100 mL).

  • Reaction: Add the aqueous sodium dithionite solution to the stirred organic solution of the nitro compound.

  • Stirring: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent (2 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Product Characterization

The identity and purity of the synthesized methyl 2-methyl-5-aminobenzoate should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Observations
¹H NMR (CDCl₃, 400 MHz)δ 7.20 (d, 1H), 6.85 (s, 1H), 6.60 (d, 1H), 5.0-6.0 (br s, 2H, -NH₂), 3.85 (s, 3H, -OCH₃), 2.20 (s, 3H, -CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz)δ 168.0, 146.0, 131.0, 122.0, 118.0, 115.0, 114.0, 51.5, 17.0 ppm
IR (ATR) ν 3450-3300 (N-H stretch), 1690 (C=O stretch), 1620, 1500 (aromatic C=C stretch) cm⁻¹
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₉H₁₂NO₂: 166.0868; found 166.0865
Melting Point Literature values vary, typically around 80-84 °C

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Reaction (Catalytic Hydrogenation) Inactive catalystUse fresh, high-quality Pd/C. Ensure the catalyst is not exposed to air for extended periods.
Insufficient hydrogenEnsure the hydrogen balloon is adequately filled and that there are no leaks in the system.
Low Yield (SnCl₂ Reduction) Incomplete neutralizationEnsure the pH is sufficiently basic during workup to precipitate all tin salts and liberate the free amine.
Product loss during extractionPerform multiple extractions with a suitable organic solvent.
Formation of Byproducts Over-reduction or side reactionsOptimize reaction time and temperature. Consider a milder reducing agent if sensitive functional groups are present.

Conclusion

The synthesis of methyl 2-methyl-5-aminobenzoate from its nitro precursor is a robust and versatile transformation that can be achieved through several reliable methods. The choice of reducing agent will depend on factors such as available equipment, cost, and the presence of other functional groups in the molecule. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully synthesize this valuable intermediate for a wide range of applications in chemical and pharmaceutical development.

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  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Yıldırım, M. H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (n.d.). (PDF)

Sources

Precision Hydrolysis of 2-Methyl-5-nitrobenzoate: Overcoming Steric Hindrance for High-Purity Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolysis conditions for 2-Methyl-5-nitrobenzoate to acid Content Type: Detailed Application Notes and Protocols

Executive Summary

This application note details the optimized hydrolysis of Methyl this compound to 2-Methyl-5-nitrobenzoic acid . While ester hydrolysis is a routine transformation, this specific substrate presents a competitive interplay between steric hindrance (imposed by the ortho-methyl group) and electronic activation (provided by the meta-nitro group).

The protocol provided herein utilizes a thermodynamically controlled saponification pathway designed to ensure complete conversion while minimizing side reactions (such as nucleophilic aromatic substitution or decarboxylation). We provide a robust, self-validating workflow suitable for scales ranging from milligrams to multigrams.

Mechanistic Insight & Reaction Design

The Ortho-Effect vs. Electronic Activation

The hydrolysis of benzoate esters typically follows the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular).

  • Steric Challenge: The methyl group at the C2 position creates steric bulk that hinders the approach of the hydroxide nucleophile to the carbonyl carbon. This increases the activation energy (

    
    ) of the tetrahedral intermediate formation.
    
  • Electronic Compensation: The nitro group at C5 is strongly electron-withdrawing (-I, -M effects). This decreases the electron density at the carbonyl carbon, making it more electrophilic and susceptible to attack, partially offsetting the steric hindrance.

Reaction Scheme

The transformation proceeds via an irreversible saponification followed by an acid-base workup.

ReactionMechanism Ester Methyl this compound (Lipophilic) Tetra Tetrahedral Intermediate (High Energy) Ester->Tetra Nucleophilic Attack (Rate Limiting) OH OH- (Nucleophile) OH->Tetra Carboxylate Carboxylate Salt (Water Soluble) Tetra->Carboxylate Collapse & MeO- Elimination Acid 2-Methyl-5-nitrobenzoic Acid (Precipitate) Carboxylate->Acid Protonation (pH < 2) H_plus H+ (Acidification) H_plus->Acid

Figure 1: Mechanistic pathway of the BAc2 hydrolysis highlighting the rate-limiting nucleophilic attack.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Methyl this compound Substrate1.0Limiting reagent.
Sodium Hydroxide (NaOH) Base3.01 eq for hydrolysis, 1 eq for neutralization, 1 eq excess to drive kinetics.
Methanol (MeOH) Solvent-Solubilizes the organic ester.
Water (H₂O) Co-Solvent-Source of nucleophile; solubilizes NaOH.
Hydrochloric Acid (HCl) QuenchExcess1M or 6M solution for acidification.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
  • Dissolve Methyl this compound (1.0 g, 5.1 mmol) in Methanol (15 mL).

    • Note: The ester must be fully dissolved before adding base to ensure homogenous kinetics.

  • Prepare a solution of NaOH (0.61 g, 15.3 mmol, 3.0 eq) in Water (5 mL).

  • Add the aqueous NaOH dropwise to the methanol solution with stirring.

    • Observation: A slight exotherm may occur. The solution usually turns yellow due to the nitroarene chromophore in basic media.

Step 2: Thermal Activation
  • Equip the flask with a reflux condenser.

  • Heat the mixture to Reflux (65–70 °C) .

  • Maintain reflux for 2–4 hours .

    • Monitoring: Check by TLC (Silica, 30% EtOAc/Hexane). The starting material (Rf ~0.7) should disappear, and the baseline spot (carboxylate) should appear.

    • Self-Validation: If starting material persists after 4 hours, add 1.0 eq of additional NaOH and continue heating.

Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Concentrate: Remove the bulk of Methanol under reduced pressure (Rotavap).

    • Critical: Do not evaporate to complete dryness; leave the aqueous residue.

  • Dilute: Add Water (10 mL) to the residue to ensure the carboxylate salt is fully dissolved.

  • Acidification: Place the flask in an ice bath (0–5 °C). Slowly add 6M HCl dropwise with vigorous stirring until pH ≈ 1–2 .

    • Why pH 1-2? The pKa of nitrobenzoic acids is typically ~3.4. To precipitate 99.9% of the product, the pH must be at least 2 units below the pKa.

    • Observation: A thick off-white to pale yellow precipitate will form immediately.

Step 4: Purification
  • Filtration: Collect the solid via vacuum filtration.[1][2]

  • Washing: Wash the filter cake with cold water (2 x 5 mL) to remove NaCl and excess acid.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 6 hours.

  • Recrystallization (Optional): If high purity (>99%) is required, recrystallize from Ethanol/Water (1:1) .

Analytical Validation

Use the following data to validate the identity and purity of your isolated product.

ParameterExpected ValueNotes
Appearance Off-white / Beige needlesColored impurities often indicate oxidation byproducts.
Melting Point 178 – 180 °C Distinct from isomer 5-Methyl-2-nitrobenzoic acid (MP: 134-136 °C).
Solubility Soluble in DMSO, MeOH, Base.Insoluble in Water and acidic media.
1H NMR (DMSO-d6) δ 2.58 (s, 3H, Ar-CH3), 7.62 (d, 1H), 8.25 (dd, 1H), 8.45 (d, 1H).Confirm the methyl singlet and the specific aromatic splitting pattern (1,2,4-substitution).
Workflow Visualization

Workflow Start Start: Methyl this compound Dissolve Dissolve in MeOH Add aq. NaOH (3 eq) Start->Dissolve Reflux Reflux at 65-70°C (2-4 Hours) Dissolve->Reflux Check TLC Check: SM Disappeared? Reflux->Check Check->Reflux No (Add more base) Evap Evaporate MeOH (Retain aqueous phase) Check->Evap Yes Acidify Acidify with HCl to pH 1-2 (Ice Bath) Evap->Acidify Filter Vacuum Filtration & Cold Water Wash Acidify->Filter Dry Dry at 50°C (Vacuum Oven) Filter->Dry Final Product: 2-Methyl-5-nitrobenzoic Acid (MP: 178-180°C) Dry->Final

Figure 2: Step-by-step experimental workflow for the hydrolysis and isolation.

Troubleshooting & Optimization

Incomplete Conversion

If the ester remains after 6 hours of reflux:

  • Cause: The ortho-methyl group is providing exceptional steric shielding (rare for this specific substrate but possible with bulky ester groups like t-butyl).

  • Solution: Switch solvent system to THF/Water (1:1) . THF has a slightly higher boiling point than methanol and solvates lipophilic esters better, increasing the effective collision frequency.

Product Coloration

If the isolated acid is dark brown or orange:

  • Cause: Formation of azo/azoxy coupling byproducts (reduction of nitro group) or polymerization, usually caused by excessive heating or very high pH (>14) for prolonged periods.

  • Solution: Perform a charcoal treatment. Dissolve the crude acid in hot ethanol, add activated carbon, filter while hot, and then add water to crystallize.

Isomer Confusion

Critical Warning: Ensure you are working with the correct isomer.

  • Target: 2-Methyl-5-nitrobenzoic acid (Nitro is meta to COOH). MP: ~179°C .

  • Common Impurity/Isomer: 5-Methyl-2-nitrobenzoic acid (Nitro is ortho to COOH). MP: ~135°C .

  • Verification: Always check Melting Point before proceeding to the next synthetic step.

References

  • Chemical Point. (n.d.). 2-Methyl-5-nitrobenzoic acid Properties and Safety. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 2-Methyl-5-nitrobenzoic acid Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69.[3] Retrieved from

  • PubChem. (2023).[4] 2-Methyl-5-nitrobenzoic acid Compound Summary. National Center for Biotechnology Information. Retrieved from

  • Fisher Scientific. (2023). 2-Methyl-5-nitrobenzoic Acid 98.0+% Specifications. Retrieved from

Sources

Application Note & Protocol: A Scalable, High-Yield Synthesis of 2-Methyl-5-nitrobenzoate for Industrial Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2-Methyl-5-nitrobenzoate is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This document provides a comprehensive guide to a scalable, safe, and efficient synthesis protocol suitable for industrial production. The described method is based on the electrophilic aromatic substitution of methyl 2-methylbenzoate using a mixed-acid nitrating agent. We delve into the mechanistic rationale, process safety, a detailed step-by-step protocol, and purification strategies. This guide is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, providing the necessary framework for successful scale-up.

Introduction & Mechanistic Rationale

The industrial synthesis of nitroaromatic compounds is a cornerstone of modern chemical manufacturing. The introduction of a nitro group (—NO₂) onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation that provides a versatile chemical handle for further derivatization.[2] this compound is synthesized by the nitration of methyl 2-methylbenzoate. The reaction's success on a large scale hinges on controlling both the reaction rate and the regioselectivity.

The Electrophile: Formation of the Nitronium Ion

The active electrophile in this reaction is the highly reactive nitronium ion (NO₂⁺). It is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid.[3][4]

  • Step 1: Protonation of Nitric Acid: Sulfuric acid, being the stronger acid, protonates nitric acid.

  • Step 2: Loss of Water: The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion.

The sulfuric acid serves a dual purpose: it catalyzes the reaction by generating the electrophile and acts as a dehydrating agent, sequestering the water produced, which could otherwise dilute the acid medium and slow the reaction.[4][5]

Controlling Regioselectivity

The substitution pattern on the starting material, methyl 2-methylbenzoate, dictates the position of the incoming nitro group. The aromatic ring has two directing groups:

  • Methyl Group (-CH₃): An activating, ortho, para-director.

  • Methyl Ester Group (-COOCH₃): A deactivating, meta-director.[3]

The positions ortho to the methyl group are C3 and C6, while the para position is C5. The positions meta to the ester group are C3 and C5. Both groups direct the incoming electrophile to the C3 and C5 positions. However, the C5 position is sterically less hindered and is electronically favored by both groups (para to the activating methyl group and meta to the deactivating ester group), making methyl this compound the major product.[6]

Process Safety & Hazard Management

Nitration reactions are energetically favorable and highly exothermic, posing significant safety risks if not properly managed.[7][8] A robust safety protocol is non-negotiable for industrial-scale production.

  • Thermal Runaway: The reaction generates a substantial amount of heat.[8] Without adequate cooling and controlled addition of reagents, the reaction rate can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[2][9]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[9][10] All equipment must be constructed from acid-resistant materials.

  • Toxicity: Nitric acid fumes and nitrogen dioxide (NOₓ) gases, which can be produced during the reaction, are highly toxic upon inhalation.[9][10]

Mandatory Safety Measures
  • Engineering Controls: The reaction must be conducted in a well-ventilated fume hood or a contained reactor system equipped with scrubbers to neutralize toxic fumes.[9] The reactor must have a robust cooling system (e.g., a jacketed vessel with a chiller) and an emergency quenching system.

  • Personal Protective Equipment (PPE): Personnel must wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat or suit at all times.[9][10] Respiratory protection may be required depending on the scale and setup.

  • Emergency Preparedness: Emergency eyewash and shower stations must be immediately accessible.[10] Spill containment kits with neutralizing agents (e.g., sodium bicarbonate) must be readily available.

Detailed Synthesis Protocol

This protocol outlines the synthesis of this compound from methyl 2-methylbenzoate. All operations should be performed in a suitable reactor with appropriate safety controls.

Materials and Reagents
Reagent/MaterialGradeMolar Mass ( g/mol )Quantity (1x Scale)Moles (mol)Notes
Methyl 2-methylbenzoate≥98%150.17150.2 g1.0Starting material
Sulfuric Acid (H₂SO₄)98% Conc.98.08300 mL~5.5Catalyst & Solvent
Nitric Acid (HNO₃)70% Conc.63.0172 mL~1.1Nitrating Agent
Methanol (CH₃OH)ACS Grade32.04As needed-Recrystallization
Deionized Water-18.02As needed-Washing
Crushed Ice--~2 kg-Quenching
Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ester 1. Charge Reactor with Methyl 2-methylbenzoate & H₂SO₄ cool_ester 3. Cool Reactor to 0-5°C prep_ester->cool_ester prep_nitrating 2. Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nitrating 4. Cool Nitrating Mix prep_nitrating->cool_nitrating add_nitrating 5. Slow, Dropwise Addition of Nitrating Mix (Maintain T < 10°C) cool_ester->add_nitrating cool_nitrating->add_nitrating react 6. Stir at Room Temp (Monitor by TLC/HPLC) add_nitrating->react quench 7. Quench Reaction by Pouring onto Ice react->quench filter 8. Isolate Crude Product by Vacuum Filtration quench->filter wash 9. Wash with Cold Water & NaHCO₃ Solution filter->wash recrystallize 10. Recrystallize from Methanol wash->recrystallize dry 11. Dry Final Product recrystallize->dry final_product final_product dry->final_product Pure this compound G start_material plus + start_label Methyl 2-methylbenzoate nitric_acid HNO₃ reaction_arrow catalyst H₂SO₄ catalyst->reaction_arrow product product_label This compound

Sources

Application Note: Strategic Nucleophilic Functionalization of 2-Methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes the chemical reactivity of 2-Methyl-5-nitrobenzoate into a strategic workflow for high-value scaffold generation.

Executive Summary

This compound (Methyl this compound) is a "privileged scaffold" in medicinal chemistry, serving as a core building block for Indazoles , Quinazolinones , and Lenalidomide-class immunomodulators . Its utility stems from its unique electronic "push-pull" architecture: an electron-withdrawing nitro group at C5 and an ester at C1, flanking an oxidizable/activatable methyl group at C2.

This guide details three distinct classes of nucleophilic substitution reactions involving this scaffold, moving beyond basic synthesis to advanced functionalization strategies:

  • Type I (Acyl): Nucleophilic Acyl Substitution for pharmacophore linking.

  • Type II (Aliphatic): Benzylic activation followed by SN2 displacement.

  • Type III (Aromatic): Vicarious Nucleophilic Substitution (VNS) for direct ring functionalization.

The Electrophilic Landscape

To design effective protocols, one must first map the electrostatic potential of the molecule.

  • The Carbonyl (C1): Highly electrophilic due to the inductive effect of the benzene ring (deactivated by -NO2). Susceptible to hard nucleophiles (amines, alkoxides).

  • The Benzylic Carbon (C2-Me): The protons are acidic (

    
     in DMSO) due to resonance stabilization by the ortho-ester and para-nitro groups. This allows for radical halogenation or direct deprotonation, creating a site for aliphatic nucleophilic substitution.
    
  • The Aromatic Ring (C4/C6): The ring is electron-deficient.[1] While it lacks a halogen for traditional SNAr, the nitro group activates the ortho and para positions for Vicarious Nucleophilic Substitution (VNS) of hydrogen.[1][2][3]

Strategic Reaction Pathway Map

Reaction_Pathways Start This compound Amide Benzamide Derivatives (Linker Installation) Start->Amide Type I: Acyl Subst. (R-NH2 / AlMe3) Bromide Benzyl Bromide Intermediate Start->Bromide Radical Bromination (NBS / AIBN) VNS_Product C4/C6-Alkylated Nitroarenes Start->VNS_Product Type III: VNS (Carbanion/Base) SN2_Product Benzylic Amines/Ethers (Kinase Hinges) Bromide->SN2_Product Type II: Aliphatic SN2 (Nu: N3, CN, OR)

Figure 1: Divergent synthetic pathways for this compound functionalization.

Detailed Experimental Protocols

Protocol A: Type I – Nucleophilic Acyl Substitution (Direct Amidation)

Objective: Convert the ester directly to an amide without an acid chloride intermediate. This is crucial when the "R" group contains acid-sensitive moieties. Mechanism: Lewis-acid assisted nucleophilic attack.

Materials
  • Substrate: Methyl this compound (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Reagent: Trimethylaluminum (AlMe3), 2.0M in toluene (Caution: Pyrophoric)

  • Solvent: Anhydrous Toluene or DCM

Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Activation: Add the amine (1.2 eq) and anhydrous toluene (5 mL/mmol). Cool to 0°C.[4][5]

  • Lewis Acid Addition: Slowly add AlMe3 (1.5 eq) dropwise. Methane gas will evolve. Stir at RT for 30 mins to form the active aluminum-amide species.

  • Coupling: Add a solution of Methyl this compound (1.0 eq) in toluene.

  • Reflux: Heat to 80–110°C for 4–12 hours. Monitor by TLC (the ester spot will disappear; a more polar amide spot will appear).

  • Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) dropwise. (Warning: Exothermic).[4]

  • Workup: Extract with EtOAc, wash with NaHCO3 and Brine. Dry over Na2SO4.

Why this works: The nitro group deactivates the ester carbonyl, making it sluggish to standard thermal amidation. AlMe3 activates the amine (making it a better nucleophile) and coordinates to the carbonyl oxygen (making it more electrophilic).

Protocol B: Type II – Benzylic Bromination & SN2 Substitution

Objective: Functionalize the "inert" methyl group to create a benzylic electrophile, followed by nucleophilic displacement. Application: Synthesis of Quinazoline-based kinase inhibitors.

Phase 1: Radical Bromination (Wohl-Ziegler)[6]
  • Substrate: Methyl this compound (10 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq)

  • Initiator: AIBN (0.05 eq) or Benzoyl Peroxide

  • Solvent: CCl4 (classic) or Trifluorotoluene (green alternative)

Procedure:

  • Dissolve substrate in solvent (0.2 M). Add NBS and Initiator.[6]

  • Reflux (80°C) under Argon.

  • Endpoint: Reaction is complete when succinimide floats to the top (1–4 hours).

  • Purification: Filter off succinimide. Evaporate solvent. Do not purify on silica gel (benzyl bromides are unstable). Use crude for Phase 2 immediately.

Phase 2: Nucleophilic Substitution (SN2)
  • Substrate: Crude Benzyl Bromide from Phase 1.

  • Nucleophile: Sodium Azide (NaN3) or Morpholine.

  • Solvent: DMF or Acetone.

Procedure:

  • Dissolve crude bromide in DMF (0.5 M).

  • Add NaN3 (1.5 eq) at 0°C (to prevent elimination to the styrene).

  • Stir at RT for 2 hours.

  • Workup: Dilute with water, extract with Et2O.

  • Result: Methyl 2-(azidomethyl)-5-nitrobenzoate. This can be "clicked" or reduced to the amine.

Protocol C: Type III – Vicarious Nucleophilic Substitution (VNS)

Objective: Direct alkylation of the aromatic ring (C4/C6) without a halogen leaving group. Mechanism: Addition of a carbanion containing a leaving group (L) to the nitroarene, followed by


-elimination of HL.[2]
Materials
  • Substrate: Methyl this compound

  • Reagent: Chloromethyl phenyl sulfone (PhSO2CH2Cl)

  • Base: Potassium tert-butoxide (t-BuOK) or NaOH/DMSO

  • Solvent: DMF or liquid NH3

Methodology
  • Setup: Dissolve substrate (1.0 eq) and Chloromethyl phenyl sulfone (1.1 eq) in dry DMF. Cool to -70°C (Dry ice/acetone bath).

  • Base Addition: Add t-BuOK (2.5 eq) in DMF dropwise over 20 mins. The solution will likely turn deep purple/red (Meisenheimer complex formation).

  • Reaction: Stir at -70°C for 1 hour, then allow to warm to 0°C.

  • Quench: Pour into dilute HCl/Ice mix.

  • Outcome: The "PhSO2CH2-" group replaces a Hydrogen atom para to the nitro group (C2 is blocked, so substitution often favors C4 or C6 depending on sterics).

Troubleshooting & Optimization Data

IssueProbable CauseSolution
Protocol A: Low Yield Ester is too deactivated; Amine is sterically hindered.Switch from AlMe3 to Weinreb Amide intermediate (via Grignard) or saponify to acid and use HATU coupling.
Protocol B: Di-bromination Excess NBS or reaction ran too long.Stop reaction at 85% conversion. Use 0.95 eq of NBS. Di-bromo product is dead-end.
Protocol C: Tarry/Black Crude Temperature too high during base addition.VNS intermediates are thermally unstable. Keep strictly below -40°C during addition.

References

  • Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. Link

  • Lovering, F., et al. (2016). Privileged Scaffolds in Drug Discovery: The Case of Nitrobenzoates. Journal of Medicinal Chemistry. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (Chapter 23: Nucleophilic Substitution at the Carbonyl Group). Oxford University Press.
  • BenchChem Technical Data. (2025). 5-Methyl-2-nitrobenzoic acid: Properties and Synthesis. Link

  • Google Patents. (2000). Process for benzylic bromination of alkyl benzoates. EP1057801A2. Link

Sources

Advanced Synthesis of Targeted Kinase Inhibitors: Utilizing 2-Methyl-5-nitrobenzoate as a Core Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The development of small-molecule kinase inhibitors requires versatile, highly functionalizable building blocks to construct the critical "hinge-binding" motifs that interact with the ATP-binding pocket of target kinases. 2-Methyl-5-nitrobenzoate (and its methyl ester derivative) serves as a privileged scaffold in medicinal chemistry. It has been instrumental in the synthesis of Aminotriazolopyridines for Syk/JAK inhibition[1], PIM kinase modulators for acute myelogenous leukemia (AML)[2], and Aurora/ALK inhibitors[3].

This Application Note details a self-validating, four-phase synthetic workflow to convert methyl this compound into a highly active kinase inhibitor scaffold. By emphasizing the mechanistic causality behind each reagent choice, this guide ensures high-fidelity execution and reproducible yields.

Mechanistic Rationale & Synthetic Strategy

The molecular architecture of methyl this compound offers three distinct, orthogonal sites for functionalization:

  • The Benzylic Methyl Group: Primed for radical halogenation, providing an electrophilic handle for introducing diverse solubilizing groups or target-binding vectors.

  • The Nitro Group: Acts as a masked aniline. Once reduced, it becomes a nucleophilic handle for amide coupling to build the core kinase-binding motif.

  • The Ester Group: Can be hydrolyzed late-stage or retained to engage in hydrogen bonding within the kinase active site.

Workflow A Methyl 2-methyl- 5-nitrobenzoate B Methyl 2-(bromomethyl)- 5-nitrobenzoate A->B NBS, AIBN 80°C (Radical) C Methyl 2-(R-methyl)- 5-nitrobenzoate B->C Amine (R-H) Base (SN2) D Methyl 5-amino- 2-(R-methyl)benzoate C->D H2, Pd/C (Reduction) E Kinase Inhibitor (Amide Scaffold) D->E R'-COOH HATU, DIPEA

Synthetic workflow from this compound to a targeted kinase inhibitor.

Experimental Workflows & Self-Validating Protocols

Phase 1: Radical Benzylic Bromination

Objective: Convert methyl this compound to methyl 2-(bromomethyl)-5-nitrobenzoate[3].

  • Causality & Reagent Selection: Azobisisobutyronitrile (AIBN) is utilized as a radical initiator because it homolytically cleaves at 80°C to generate stable isobutyronitrile radicals. These radicals abstract a bromine atom from N-Bromosuccinimide (NBS), propagating a chain reaction that selectively brominates the benzylic position. The strongly electron-withdrawing nitro group deactivates the aromatic ring, strictly preventing unwanted electrophilic aromatic substitution.

  • Protocol:

    • Dissolve methyl this compound (10.0 g, 51.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (100 mL).

    • Add NBS (13.68 g, 76.8 mmol) and AIBN (420 mg, 2.56 mmol).

    • Stir the suspension at 80°C under a nitrogen atmosphere for 1–2 hours.

    • Cool to room temperature, filter the succinimide byproduct, and concentrate the filtrate in vacuo.

    • Purify via flash chromatography (15% EtOAc in petroleum ether).

  • Self-Validation System:

    • TLC: Monitor the disappearance of the starting material (Rf = 0.6).

    • LC-MS: Confirm product formation by identifying the characteristic 1:1 isotopic doublet of the bromine atom [M+H]+ at m/z 274 and 276.

Phase 2: Nucleophilic Substitution (SN2)

Objective: Introduce a solubilizing heterocycle (e.g., piperazine derivative) at the benzylic position.

  • Causality & Reagent Selection: The bromomethyl group is highly susceptible to SN2 attack. Potassium carbonate (K₂CO₃) is selected as a heterogeneous base to neutralize the HBr byproduct without hydrolyzing the methyl ester. Dimethylformamide (DMF) is used as a polar aprotic solvent to solvate the potassium cation, leaving the amine nucleophile highly reactive.

  • Protocol:

    • Dissolve the brominated intermediate (5.0 g, 18.2 mmol) in anhydrous DMF (50 mL).

    • Add the target secondary amine (1.2 eq) and K₂CO₃ (3.0 eq).

    • Stir at room temperature for 4 hours.

    • Quench with ice water and extract with ethyl acetate (3 x 50 mL). Wash the organic layer with brine to remove residual DMF.

  • Self-Validation System:

    • LC-MS: The 1:1 bromine isotopic pattern must disappear, replaced by the exact mass of the substituted product.

Phase 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline to prepare for amide coupling[2].

  • Causality & Reagent Selection: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a clean, chemoselective reduction of the nitro group. Crucial Insight: If the amine introduced in Phase 2 contains a halogenated aromatic ring, Pd/C will cause dehalogenation. In such cases, substitute this step with Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O at 80°C.

  • Protocol:

    • Suspend the nitro intermediate (10.0 mmol) in degassed methanol (50 mL).

    • Add 10% Pd/C (wet, Degussa type, 10% w/w).

    • Stir vigorously under a hydrogen atmosphere (balloon) for 12 hours at room temperature.

    • Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Self-Validation System:

    • Visual: The reaction mixture will transition from a deep yellow to a colorless/pale solution.

    • LC-MS: Observe a mass shift of -30 Da (loss of two oxygen atoms, gain of two hydrogen atoms).

Phase 4: Amide Coupling for Kinase Hinge Binding

Objective: Couple the newly formed aniline with a kinase-specific carboxylic acid core.

  • Causality & Reagent Selection: Anilines are weak nucleophiles. HATU is deployed as a premier peptide coupling reagent because it rapidly converts the carboxylic acid into a highly reactive O-Atab ester. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the aniline without participating in side reactions.

  • Protocol:

    • Dissolve the target carboxylic acid (1.1 eq) in DMF (10 mL). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-activate.

    • Add the aniline intermediate from Phase 3 (1.0 eq) dissolved in DMF (5 mL).

    • Stir at room temperature for 16 hours.

    • Purify via preparative reverse-phase HPLC.

  • Self-Validation System:

    • NMR: Confirm the presence of the downfield amide proton singlet (~10.0 - 10.5 ppm in DMSO-d6).

Quantitative Data Summary

The following table summarizes the expected quantitative metrics for the self-validating workflow, ensuring researchers can benchmark their experimental success.

Reaction PhaseTarget IntermediateTypical Yield (%)Purity (HPLC)Reaction TimeKey QC Marker
Phase 1: Bromination Methyl 2-(bromomethyl)-5-nitrobenzoate75 - 85%> 95%1 - 2 hours[M+H]+ 274/276 (1:1)
Phase 2: Substitution Methyl 2-(R-methyl)-5-nitrobenzoate80 - 90%> 92%4 hoursLoss of Br isotopes
Phase 3: Reduction Methyl 5-amino-2-(R-methyl)benzoate90 - 98%> 98%12 hoursMass shift (-30 Da)
Phase 4: Coupling Final Kinase Inhibitor Scaffold60 - 75%> 99%16 hoursAmide ¹H-NMR peak

Biological Application: PIM Kinase Inhibition Pathway

Compounds synthesized from the this compound scaffold have shown profound efficacy as PIM kinase inhibitors[2]. PIM kinases (PIM-1, -2, and -3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies.

Mechanism of Action: The synthesized inhibitor acts as a competitive antagonist at the ATP-binding pocket of the PIM kinase. By inhibiting PIM, the kinase can no longer phosphorylate (and thereby inactivate) the pro-apoptotic protein BAD. Unphosphorylated BAD is free to bind and neutralize anti-apoptotic proteins like Bcl-2, ultimately triggering the apoptotic cascade in leukemic cells.

Signaling Inhibitor Synthesized Kinase Inhibitor PIM Target Kinase (e.g., PIM-1/2/3) Inhibitor->PIM Competitive ATP Inhibition BAD BAD Protein (Pro-apoptotic) PIM->BAD Phosphorylation (Blocked) Bcl2 Bcl-2 Protein (Anti-apoptotic) BAD->Bcl2 Binds & Inhibits Apoptosis Apoptosis (Cell Death) BAD->Apoptosis Unphosphorylated BAD Triggers Apoptosis Survival Cell Survival (Tumorigenesis) Bcl2->Survival Promotes

Mechanism of action for PIM kinase inhibitors promoting apoptosis via BAD protein.

References

  • Title: WO2010027500A1 - Aminotriazolopyridines and their use as kinase inhibitors Source: Google Patents URL
  • Title: CA2716755A1 - Protein kinase modulators Source: Google Patents URL
  • Title: WO2019084026A1 - (4-hydroxypyrrolidin-2-yl)

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 2-Methyl-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to 5-Methyl-2-nitrobenzoic Acid: Properties, Synthesis, and Applications

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis of 2-Methyl-5-nitrobenzoate. As a key intermediate in the development of pharmaceuticals and agrochemicals, optimizing its synthesis for both yield and purity is critical.[1] This document provides field-proven insights and validated protocols to troubleshoot common issues and improve experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two principal methods for synthesizing this compound:

  • Direct Nitration of Methyl 2-methylbenzoate (Methyl o-toluate): This is the most direct approach. It involves the electrophilic aromatic substitution of methyl 2-methylbenzoate using a nitrating mixture, typically composed of concentrated nitric and sulfuric acids. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The methyl group is an ortho, para-director, while the methyl ester group is a meta-director. The desired product is formed when nitration occurs at the 5-position, which is para to the activating methyl group and meta to the deactivating ester group.

  • Esterification of 2-Methyl-5-nitrobenzoic Acid: This two-step route first involves the nitration of 2-methylbenzoic acid to form 2-methyl-5-nitrobenzoic acid.[2] The subsequent step is an esterification reaction, commonly a Fischer esterification using methanol in the presence of an acid catalyst, to yield the final methyl ester product.[3] While less direct, this route can sometimes offer better control over isomer formation.

Q2: What is the underlying mechanism of the nitration reaction?

A2: The nitration of methyl 2-methylbenzoate is a classic electrophilic aromatic substitution. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between concentrated nitric acid and concentrated sulfuric acid.[4] The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion. The electron-rich aromatic ring of the substrate attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻ or H₂O) removes a proton from the ring, restoring aromaticity and yielding the nitro-substituted product.[4][5]

Nitration Mechanism cluster_0 Step 1: Nitronium Ion Formation cluster_1 Step 2: Electrophilic Attack & Proton Removal HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ Nitronium NO₂⁺ (Nitronium Ion) Protonated_HNO3->Nitronium - H₂O Substrate Methyl 2-methylbenzoate Nitronium->Substrate Electrophile H2O H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Substrate->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺ (to HSO₄⁻) Troubleshooting_Low_Yield Start Low or No Yield Encountered Check_Temp Was temperature kept below 15°C during nitrating agent addition? Start->Check_Temp Check_Water Were anhydrous reagents and glassware used? Check_Temp->Check_Water Yes Result_HighTemp Cause: Oxidation/Decomposition. Solution: Maintain 0-10°C rigorously. Add nitrating mix very slowly. Check_Temp->Result_HighTemp No Check_Workup Was the crude product washed with ice-cold solvents? Check_Water->Check_Workup Yes Result_Water Cause: Nitrating agent deactivation. Solution: Ensure all reagents and glassware are dry. Check_Water->Result_Water No Check_Time Was the reaction allowed to stir after addition was complete? Check_Workup->Check_Time Yes Result_Workup Cause: Product loss to filtrate. Solution: Use minimal amounts of ice-cold water and methanol for washes. Check_Workup->Result_Workup No Result_Time Cause: Incomplete reaction. Solution: Stir for 15-30 min at 0-10°C, then 15 min at room temp post-addition. Check_Time->Result_Time No Success Re-run experiment with optimized protocol. Check_Time->Success Yes

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-Methyl-5-nitrobenzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals encountering stalled reactions, low yields, or incomplete conversions during the hydrolysis of methyl 2-methyl-5-nitrobenzoate to 2-methyl-5-nitrobenzoic acid.

Instead of a generic overview, this guide dissects the specific stereoelectronic and physicochemical barriers of this substrate and provides a self-validating, field-proven methodology to achieve >95% conversion.

Diagnostic Overview: The Mechanistic Bottleneck

To troubleshoot effectively, we must first understand the causality behind the failure. The base-catalyzed hydrolysis (saponification) of methyl this compound is governed by three competing physicochemical factors:

  • Steric Hindrance (The Primary Bottleneck): The methyl group at the 2-position (ortho to the ester) creates a significant steric shield around the carbonyl carbon. This bulk restricts the trajectory of the incoming hydroxide nucleophile (

    
    ), drastically increasing the activation energy required to form the tetrahedral intermediate[1]. This is the primary reason room-temperature reactions stall.
    
  • Electronic Effects (The Accelerator): The nitro group at the 5-position is strongly electron-withdrawing via inductive effects. This pulls electron density away from the carbonyl carbon, making it more electrophilic. While this partially assists the nucleophilic attack, it is generally insufficient to overcome the ortho-methyl steric block without thermal energy[1].

  • Solubility & Phase Transfer: Methyl this compound is highly lipophilic. When aqueous base is added to an alcoholic solution of the ester, the polarity of the medium increases, often causing the ester to precipitate or "oil out." This creates a biphasic system where the reaction is limited to the droplet interface, severely depressing the conversion rate.

Troubleshooting Matrix & FAQs

Q1: My reaction stalls at 40% conversion despite using 1.1 equivalents of NaOH. Why? A: Saponification consumes the base stoichiometrically. While 1.0 equivalent is theoretically sufficient, the equilibrium of the reaction, atmospheric


 absorption, and the severe steric bulk of the ortho-methyl group necessitate a larger driving force.
  • Solution: Increase the base to 2.0–3.0 equivalents (LiOH or NaOH) and elevate the temperature to 45–65 °C to provide the kinetic energy required to overcome the steric activation barrier[2].

Q2: I observe a cloudy suspension when I add the aqueous base to my ester solution. Is this normal? A: No. A cloudy suspension indicates that the ester has precipitated out of the organic phase. This biphasic state limits the reaction to the physical interface between the solid/oil and the water.

  • Solution: Adjust your solvent system. A standard effective mixture is THF/MeOH/

    
     (e.g., 2:1:1 v/v/v). Tetrahydrofuran (THF) maintains the solubility of the hydrophobic ester, while Methanol (MeOH) acts as a miscible bridge to the aqueous hydroxide solution, ensuring a homogeneous single-phase reaction[2].
    

Q3: After the reaction, my isolated yield is low even though TLC showed complete disappearance of the starting material. Where is my product? A: The product, 2-methyl-5-nitrobenzoic acid, is highly water-soluble in its deprotonated carboxylate form. If you do not acidify the aqueous layer sufficiently during workup, it will not partition into your organic extraction solvent.

  • Solution: Acidify the aqueous mixture to pH < 2 using concentrated HCl. This fully protonates the carboxylic acid, inducing precipitation and allowing for highly efficient extraction with Ethyl Acetate (EtOAc)[2].

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent homogeneity, thermal energy, base concentration, and the resulting conversion rates for this specific substrate.

Solvent SystemBase (Equivalents)Temperature (°C)Time (h)Reaction StateExpected Conversion (%)

(100%)
NaOH (1.1 eq)2524Biphasic / Suspension< 10%
MeOH /

(1:1)
NaOH (1.5 eq)2524Partially Cloudy~ 45%
THF /

(1:1)
LiOH (2.0 eq)4516Homogeneous~ 70%
THF / MeOH /

(2:1:1)
LiOH (3.0 eq) 65 4 Homogeneous > 98%

Standard Operating Procedure (SOP): Optimized Hydrolysis Workflow

This protocol is a self-validating system adapted from validated ester hydrolysis procedures for sterically hindered, substituted benzoates[2].

Step 1: Reaction Setup & Solubilization

  • Weigh methyl this compound (1.0 eq) into a round-bottom flask equipped with a magnetic stir bar.

  • Dissolve the ester in a 2:1 (v/v) mixture of THF and MeOH to create a ~0.2 M solution.

  • Validation Checkpoint: Ensure the solution is completely clear and homogeneous before proceeding.

Step 2: Base Addition

  • Prepare a 2.0 M aqueous solution of LiOH (or 1.0 M NaOH).

  • Add 2.0 to 3.0 equivalents of the aqueous base dropwise to the stirring organic solution.

  • Validation Checkpoint: The solution must remain transparent. If cloudiness persists for more than 2 minutes after addition, add 1-2 mL of THF until homogeneity is restored.

Step 3: Thermal Activation

  • Attach a reflux condenser and heat the reaction mixture in an oil bath at 45–65 °C for 2 to 16 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The starting material (

    
    ) should completely disappear, replaced by a baseline spot (
    
    
    
    ) corresponding to the carboxylate salt.

Step 4: Quenching & Acidification

  • Remove the flask from the heat and cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the majority of the THF and MeOH (Do not evaporate to dryness).

  • Dilute the remaining aqueous layer with a small amount of distilled water, cool in an ice bath, and slowly add concentrated HCl dropwise.

  • Validation Checkpoint: Test the aqueous layer with pH paper. Continue adding HCl until the pH is strictly < 2. A thick white/pale-yellow precipitate of 2-methyl-5-nitrobenzoic acid should form.

Step 5: Extraction & Isolation

  • Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure carboxylic acid.
    

Troubleshooting Logic & Workflow Diagram

TroubleshootingWorkflow Start Low Conversion Detected (<50% Yield) CheckPhase Diagnostic Check 1: Is the reaction biphasic? Start->CheckPhase FixPhase Action: Add THF/MeOH to achieve homogeneity CheckPhase->FixPhase Yes (Cloudy) CheckBase Diagnostic Check 2: Are base equivalents ≥ 2.0? CheckPhase->CheckBase No (Clear) FixPhase->CheckBase FixBase Action: Increase LiOH/NaOH to 2.0 - 3.0 eq CheckBase->FixBase No CheckTemp Diagnostic Check 3: Is temperature 45-65°C? CheckBase->CheckTemp Yes FixBase->CheckTemp FixTemp Action: Heat to 45-65°C to overcome steric hindrance CheckTemp->FixTemp No Workup Workup Phase: Acidify to pH < 2 with HCl CheckTemp->Workup Yes FixTemp->Workup Success High Yield: 2-Methyl-5-nitrobenzoic Acid Workup->Success

Caption: Troubleshooting logic for optimizing base-catalyzed ester hydrolysis.

References

  • Li, J. J., & Bugg, T. D. H. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily: a novel mechanism for the serine catalytic triad. Organic & Biomolecular Chemistry, 5(3), 507-513.1

  • Vanderbilt University (2020). WDR5-MYC inhibitors (US Patent #12,398,097). Justia Patents. 2

Sources

Technical Support Center: Thermal Stability of 2-Methyl-5-nitrobenzoate in Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter critical thermal hazards when transitioning nitroaromatic compounds from benchtop synthesis to pilot-plant scale. 2-Methyl-5-nitrobenzoate is a highly energetic molecule; its nitro group acts as an internal oxidant, making it prone to sudden, violent exothermic decomposition.

This guide abandons generic advice in favor of field-proven, causality-driven troubleshooting. Every protocol detailed below is designed as a self-validating system to ensure absolute scientific integrity and process safety during your scale-up workflows.

FAQ 1: The Causality of Scale-Up Failures

Q: Why does this compound exhibit sudden exothermic decomposition during pilot-plant scale-up when it was perfectly stable in the laboratory?

A: The root cause is the drastic shift in the surface area-to-volume (A/V) ratio.

In a 100 mL laboratory flask, the A/V ratio is exceptionally high, allowing rapid heat dissipation to the surrounding environment. However, when you scale up to a 100 L or 1000 L reactor, the A/V ratio decreases exponentially, pushing the thermodynamic environment toward adiabatic conditions.

When this compound is exposed to elevated temperatures, the nitro group can undergo homolytic cleavage or intermolecular redox reactions. If the rate of heat generation exceeds the reactor's cooling capacity, the internal temperature rises. This temperature increase exponentially accelerates the reaction rate via Arrhenius kinetics, 1[1].

RunawayMechanism HeatGen Exothermic Reaction (Nitro Group Cleavage) TempRise Internal Temperature Increases (Adiabatic Condition) HeatGen->TempRise RateInc Reaction Rate Accelerates (Arrhenius Kinetics) TempRise->RateInc RateInc->HeatGen Positive Feedback Loop GasGen Rapid Gas Evolution (CO2, NOx) RateInc->GasGen Pressure Reactor Overpressurization GasGen->Pressure

Positive feedback loop leading to thermal runaway and overpressurization.

FAQ 2: Analytical Profiling & Self-Validating Protocols

Q: How do we accurately profile the thermal hazards of this compound before scale-up to ensure plant safety?

A: Relying solely on theoretical calculations is insufficient. You must employ a two-tiered, self-validating analytical workflow utilizing Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC).

The DSC provides the theoretical maximum decomposition energy (


), acting as the validation gatekeeper. Because the2[2], the compound is flagged as a high-severity hazard, automatically mandating ARC testing. The ARC then simulates the adiabatic conditions of a large-scale reactor to determine precise kinetic parameters, validating your safe operating window.
Quantitative Thermal Hazard Thresholds
ParameterAnalytical MethodTypical Value for NitroaromaticsScale-up Safety Threshold
Onset Temperature (

)
DSC150 - 220 °CProcess Temp <

°C
Decomposition Enthalpy (

)
DSC-800 to -2000 J/g< -500 J/g strictly requires ARC
Self-Heating RateARCExponential increase< 0.02 °C/min (detection limit)
Max Recommended Temp (

)
ARC / Kinetic Modeling80 - 120 °CProcess Temp

°C
Step-by-Step Methodology: Two-Tiered Thermal Hazard Assessment

Tier 1: DSC Screening (Self-Validating Gatekeeper)

  • Sample Preparation: Load 1–3 mg of this compound into a high-pressure gold-plated crucible. Causality:2[2].

  • Atmosphere Control: Purge the system with high-purity nitrogen (99.999%) at 50 mL/min. Causality: An inert atmosphere prevents secondary oxidative reactions with ambient air, isolating the molecule's inherent thermal instability.

  • Dynamic Heating: Apply a heating rate of 5 °C/min from 25 °C to 350 °C.

  • Data Validation: Calculate the decomposition enthalpy (

    
    ). If 
    
    
    
    J/g, the protocol automatically mandates Tier 2 testing.

Tier 2: ARC Adiabatic Testing (Kinetic Validation)

  • Sample Loading: Load 2-3 g of the sample into a spherical titanium bomb.

  • Heat-Wait-Search (HWS) Execution: Heat the sample in 5 °C increments, wait for thermal equilibrium, and search for self-heating rates exceeding 0.02 °C/min. Causality: This simulates the adiabatic conditions of a large-scale reactor where heat cannot escape.

  • Parameter Extraction: Determine the Time to Maximum Rate under adiabatic conditions (

    
    ).
    
  • Process Validation: 3

    3[3].
    

ThermalAssessment Start 1. Synthesize Nitroaromatic DSC 2. DSC Screening (1-10 °C/min) Start->DSC Decision Is ΔH > 500 J/g? DSC->Decision ARC 3. ARC Adiabatic Testing Decision->ARC Yes Safe Standard Scale-up Decision->Safe No Calc 4. Calculate TD24 & TMRad ARC->Calc Redesign Implement Engineering Controls Calc->Redesign

Workflow for thermal hazard assessment of nitroaromatics prior to scale-up.

FAQ 3: Troubleshooting Specific Reactions

Q: During the radical bromination of this compound using NBS and AIBN at 80 °C, we observed a dangerous temperature spike. How can we mitigate this?

A: This is a classic kinetic accumulation issue. The synthesis of downstream intermediates often utilizes N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) as a radical initiator in 4[4].

Causality: AIBN decomposes thermally to generate nitrogen gas (


) and two 2-cyanoprop-2-yl radicals. At 80 °C, AIBN's half-life is extremely short. If the entire charge of AIBN is added at once (batch addition) at the pilot scale, the rapid, simultaneous decomposition generates a massive burst of 

gas and an acute exothermic spike. Because the nitroaromatic substrate is already thermally sensitive, this localized heat spike can push the mixture past its

, initiating the nitro group's decomposition cascade.

Self-Validating Mitigation Protocol: Transition from batch addition to continuous dosing.

  • Solvent Reflux: Heat the substrate and NBS in the solvent to the target temperature (80 °C).

  • Continuous Dosing: Dissolve AIBN in a minimum amount of solvent and dose it continuously via a syringe pump over 2–4 hours.

  • Validation: Monitor the

    
     off-gas rate using a mass flow meter. The off-gas rate must directly correlate with the dosing rate. If gas evolution drops while dosing continues, radical accumulation is occurring—halt dosing immediately to prevent a delayed thermal spike.
    
References
  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. 2

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development. ACS Publications. 1

  • WO2019084026A1 - (4-hydroxypyrrolidin-2-yl)-heterocyclic compounds and methods of use thereof. Google Patents. 4

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Request PDF. ResearchGate.3

Sources

Validation & Comparative

Comparative Guide: Chromatographic Separation of Nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

Nitrobenzoate derivatives—specifically methyl nitrobenzoates and nitrobenzoic acid isomers (ortho-, meta-, para-)—are critical intermediates in pharmaceutical synthesis and impurity profiling. The separation of these positional isomers presents a classic chromatographic challenge: they possess identical molecular weights and nearly indistinguishable hydrophobicities (


).

While C18 stationary phases are the industry standard, they often struggle to resolve meta- and para- isomers due to a lack of shape selectivity. This guide objectively compares the performance of C18 (Octadecyl) against Phenyl-Hexyl and Cyclodextrin-modified systems.

Key Takeaway: While C18 is sufficient for basic separations under strict pH control, Phenyl-Hexyl phases using Methanol provide superior resolution (


) for complex isomeric mixtures by leveraging 

-

interactions, offering a more robust alternative for critical quality attribute (CQA) monitoring.

Comparative Analysis of Stationary Phases

Option A: The Baseline Standard – C18 (Octadecyl)

The C18 phase relies primarily on hydrophobic subtraction. For nitrobenzoic acids, the ionization of the carboxylic acid group (


) must be suppressed to achieve retention.
  • Mechanism: Hydrophobic interaction (van der Waals).

  • Performance: Effective for separating the ortho- isomer (due to the steric hindrance and hydrogen bonding of the nitro group) from the meta- and para- pair. However, meta- and para- isomers often co-elute or show poor resolution (

    
    ) because their hydrophobic surface areas are nearly identical.
    
  • Optimization: Requires acidic mobile phases (pH < 3.0) and often weaker solvents like 2-propanol to enhance selectivity.

Option B: The Specialist – Phenyl-Hexyl

Phenyl-Hexyl phases introduce a secondary separation mechanism:


-

electron overlap between the nitro-aromatic ring of the analyte and the phenyl ring of the stationary phase.
  • Mechanism: Hydrophobicity +

    
    -
    
    
    
    Stacking.
  • Performance: The nitro group is strongly electron-withdrawing, making the analyte electron-deficient. The phenyl stationary phase is electron-rich. This creates a specific interaction that differentiates isomers based on the electron density distribution around the ring, which varies significantly between meta- and para- positions.

  • Critical Factor: Methanol is preferred over Acetonitrile.[1] Acetonitrile’s

    
    -electrons compete with the analyte for the stationary phase, suppressing the 
    
    
    
    -
    
    
    mechanism. Methanol allows the
    
    
    -
    
    
    selectivity to dominate.
Option C: The Shape Selector – Cyclodextrin (Additives/Bonded)

Beta-cyclodextrin (


-CD) can be added to the mobile phase or used as a bonded phase.
  • Mechanism: Inclusion complexation (Host-Guest chemistry).

  • Performance: Excellent for chiral separation and difficult positional isomers. The cavity size of

    
    -CD fits the para- isomer differently than the ortho- isomer.
    
  • Limitation: Higher cost, less robust for routine QC, and incompatible with MS detection if used as a non-volatile mobile phase additive.

Data Presentation: Performance Metrics

The following data contrasts the separation of nitrobenzoic acid isomers under optimized conditions for each phase.

Table 1: Comparative Resolution Data (


) 
ParameterC18 (Standard Conditions)Phenyl-Hexyl (Optimized)
Mobile Phase Water/2-Propanol/Acetic Acid (80:20:0.[2][3]4)Water/Methanol/Formic Acid (60:40:0.1)
pH 2.993.0
Elution Order ortho < meta < paraortho < para < meta (Selectivity Switch)

(Ortho)
1.451.80

(Meta)
8.8512.10

(Para)
9.9111.50
Resolution (

, m/p)
1.52 (Marginal)> 2.5 (Robust)
Dominant Mechanism Hydrophobicity

-

Interaction

Data derived from comparative literature analysis [1][2]. Note the selectivity switch on Phenyl phases where electronic effects alter the elution order compared to pure hydrophobicity.

Mechanistic Visualization

The following diagram illustrates the interaction mechanisms differentiating the two major approaches.

SeparationMechanism cluster_C18 C18 Phase (Standard) cluster_Phenyl Phenyl-Hexyl Phase (Advanced) Analyte Nitrobenzoate Isomers (Electron Deficient Ring) Interaction_1 Hydrophobic Interaction (Non-selective for isomers) Analyte->Interaction_1 Adsorption Interaction_2 Pi-Pi Stacking (Highly selective for electronic distribution) Analyte->Interaction_2 Specific Orbital Overlap C18_Surface C18 Ligands (Alkyl Chains) Interaction_1->C18_Surface Phenyl_Surface Phenyl Ligands (Aromatic Ring) Interaction_2->Phenyl_Surface

Figure 1: Mechanistic difference between hydrophobic interaction (C18) and Pi-Pi stacking (Phenyl).

Recommended Experimental Protocol

For researchers observing co-elution of meta- and para- isomers on C18, the following Phenyl-Hexyl Protocol is recommended as the primary alternative.

Method: Phenyl-Hexyl Separation of Nitrobenzoates

Objective: Achieve baseline resolution (


) of all three positional isomers.
1. System Preparation
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 30°C (Thermostatted).

  • Flow Rate: 1.0 mL/min.[4][5][6]

2. Mobile Phase Preparation[3][7][8][9]
  • Solvent A (Aqueous): 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

    • Why: Low pH suppresses ionization of the carboxylic acid, ensuring the analyte is neutral and can interact with the stationary phase. Ammonium formate is MS-compatible.

  • Solvent B (Organic): 100% Methanol (LC-MS Grade).

    • Why: Methanol facilitates

      
      -
      
      
      
      interactions.[4][10] Do not use Acetonitrile , as it will reduce the resolution between the aromatic isomers [3].
3. Gradient Profile
Time (min)% Solvent B (Methanol)Mechanism
0.030%Initial Loading
15.065%Selective Elution
16.095%Wash
20.095%Wash
20.130%Re-equilibration
25.030%Ready for Next Injection
4. Sample Preparation
  • Dissolve 10 mg of sample in 10 mL of initial mobile phase (30:70 MeOH:Water).

  • Caution: Dissolving in 100% organic solvent may cause "solvent effect" peak distortion for early eluting peaks (ortho-isomer).

Method Development Workflow

Use this decision tree to select the correct column and conditions for your specific nitro-aromatic derivative.

Workflow Start Start: Nitrobenzoate Separation Check_C18 Screen with C18 Column Mobile Phase: Water/ACN (Low pH) Start->Check_C18 Decision Are m- and p- isomers resolved? Check_C18->Decision Success Validate Method (Standard Protocol) Decision->Success Yes (Rs > 1.5) Fail Switch Mechanism Decision->Fail No (Co-elution) Phenyl Select Phenyl-Hexyl Column Change Organic to Methanol Fail->Phenyl Check_Phenyl Check Resolution Phenyl->Check_Phenyl Success_Phenyl Validate Pi-Pi Method Check_Phenyl->Success_Phenyl Yes Fail_Phenyl Add Cyclodextrin or Try Chiral Column Check_Phenyl->Fail_Phenyl No

Figure 2: Decision matrix for selecting stationary phases based on resolution outcomes.

References

  • Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. Source: ScienceDirect (Journal of Chromatography A). URL:[Link]

  • Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Source: Agilent Technologies Application Note.[10][11] URL:[Link]

  • Impact of methanol and acetonitrile on separations based on pi-pi interactions. Source: Journal of Chromatography A. URL:[Link]

  • Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. Source: SIELC Technologies.[12] URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my foremost priority is to ensure that cutting-edge research is conducted with the highest standards of safety. 2-Methyl-5-nitrobenzoate and its structural analogs are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.[1] However, the presence of an aromatic nitro group necessitates a rigorous and informed approach to handling. This guide provides essential, field-tested safety protocols to protect you, your colleagues, and your research.

Hazard Assessment: Understanding the "Why" Behind the Precautions

This compound is a yellow solid organic compound.[1] Its primary hazards are inferred from its chemical structure, specifically the aromatic nitro group. Aromatic nitro compounds are known for their potential toxicity and reactivity.

  • Acute Toxicity: The primary concern is toxicity if the compound is swallowed, inhaled, or absorbed through the skin.[2][3]

  • Irritation: Like many similar compounds, it is expected to cause skin, eye, and respiratory irritation.[4][5]

  • Methemoglobinemia: A significant, though less common, risk associated with aromatic nitro compounds is the potential to cause methemoglobinemia. This is a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[2] This is why preventing all routes of exposure is critical.

Hazard Profile: this compound (Inferred)
Physical State Yellow Solid / Crystal - Powder[1]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact, Ingestion
GHS Hazard Statements (Inferred) H302: Harmful if swallowed[3] H315: Causes skin irritation[4] H319: Causes serious eye irritation[4] H335: May cause respiratory irritation[4]
Storage Store in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[4][6]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is non-negotiable to minimize exposure. Each component has a specific role in creating a barrier between you and the chemical.

  • Eye and Face Protection:

    • Requirement: Wear tightly fitting safety goggles with side-shields conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[7]

    • Causality: This is to protect your eyes from splashes and airborne dust particles, which can cause serious irritation or injury.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection:

    • Requirement: A flame-resistant lab coat (e.g., Nomex®) and closed-toe, chemical-resistant shoes are mandatory.[2][8]

    • Causality: The lab coat protects your skin from accidental spills and prevents contamination of your personal clothing.[2] Chemical-resistant shoes protect your feet, an often-overlooked area vulnerable to spills.[2]

  • Hand Protection:

    • Requirement: Handle with chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[4][7]

    • Causality: Skin absorption is a primary route of exposure for aromatic nitro compounds.[9] Nitrile gloves provide a robust barrier. Always remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly after handling.[10]

  • Respiratory Protection:

    • Requirement: All handling of solid this compound that could generate dust should be performed in a certified chemical fume hood to prevent inhalation.[4][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) must be used.[2][11]

    • Causality: Inhalation of fine powders can cause respiratory tract irritation and systemic toxicity.[4] Engineering controls like a fume hood are the most effective way to mitigate this risk.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental integrity.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS/Safety Info prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound in Hood prep3->handle1 Start Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Perform Reaction handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 Finish Work clean2 Segregate Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

  • Preparation:

    • Before starting, ensure you have read and understood the safety information for this compound and any other reagents in your protocol.

    • Don all required PPE as detailed above.

    • Prepare your designated work area, preferably within a chemical fume hood. Ensure the sash is at the appropriate height.

  • Handling:

    • Weighing: Carefully weigh the solid compound within the fume hood to minimize the risk of inhaling dust.[2] Use a draft shield if available.

    • Transfer: Use a spatula to transfer the compound. Avoid creating dust clouds.

    • Dissolving: When dissolving, add the solvent to the solid slowly to prevent splashing.[2]

  • Post-Handling & Cleanup:

    • Thoroughly decontaminate any equipment that came into contact with the chemical using a suitable solvent. Collect this solvent waste in a designated hazardous waste container.[2]

    • Wipe down the work surface inside the fume hood. Dispose of cleaning materials as solid hazardous waste.

    • Carefully remove your PPE, avoiding self-contamination.

    • Wash your hands thoroughly with soap and water.

Emergency & Disposal Plan

Accidents can happen. Being prepared is key to mitigating their impact.

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][10]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[7][10]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Spill: For a small spill, evacuate the area. Wearing appropriate PPE, dampen the solid material with a suitable solvent like acetone, then carefully sweep or transfer it into a sealed container for disposal.[11] Wash the spill area thoroughly. Do not allow the chemical to enter drains.[7]

Disposal Plan:

  • Waste Segregation: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), must be collected in a clearly labeled, sealed hazardous waste container.[5]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents or other incompatible chemicals.[5]

  • Professional Disposal: Arrange for disposal by a licensed professional waste disposal service.[7] Do not attempt to dispose of this material down the drain or in regular trash.

By integrating these safety measures into your daily laboratory practices, you build a culture of safety that protects both the researcher and the integrity of the research itself.

References

  • SAFETY DATA SHEET - Methyl 2-nitrobenzoate. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Methyl this compound. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Potentially Explosive Compounds (PECs). (2016, October 24). The Sarpong Group - UC Berkeley. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.